molecular formula C15H23N B7813157 4-tert-butyl-N-cyclopentylaniline

4-tert-butyl-N-cyclopentylaniline

Cat. No.: B7813157
M. Wt: 217.35 g/mol
InChI Key: IZHIGQINZBPTRR-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-cyclopentylaniline is an organic compound characterized by a benzene ring substituted with a tert-butyl group and a cyclopentylamine group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Bromination and Subsequent Nucleophilic Substitution: The synthesis of this compound can begin with 4-tert-butylbenzenamine. Bromination of the benzene ring at the para position followed by nucleophilic substitution with cyclopentylamine can yield the desired compound.

  • Direct Amination: Another method involves the direct amination of 4-tert-butylbenzene using cyclopentylamine under specific reaction conditions, such as high temperature and pressure, in the presence of a suitable catalyst.

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Types of Reactions:

  • Oxidation: Oxidation of this compound can lead to the formation of corresponding nitro compounds or other oxidized derivatives.

  • Reduction: Reduction reactions can convert nitro derivatives back to the amine form or reduce other functional groups present in the molecule.

  • Substitution Reactions: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Typical reducing agents include hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) as catalysts.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, quinones, and other oxidized forms.

  • Reduction Products: Reduced amines, hydroxylamines, and other reduced derivatives.

  • Substitution Products: Halogenated benzene derivatives, alkylated benzene derivatives, and other substituted benzene compounds.

Scientific Research Applications

4-tert-Butyl-N-cyclopentylaniline has various applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand protein interactions and enzyme activities.

  • Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-tert-Butyl-N-cyclopentylaniline is similar to other compounds such as 4-tert-butylbenzenamine and 4-tert-butyl-N-cyclohexylaniline. its unique cyclopentyl group imparts distinct chemical and physical properties that differentiate it from these compounds. The presence of the cyclopentyl group can influence its reactivity, solubility, and biological activity.

Comparison with Similar Compounds

  • 4-tert-Butylbenzenamine

  • 4-tert-Butyl-N-cyclohexylaniline

  • 4-tert-Butyl-N,N-dimethylaniline

Properties

IUPAC Name

4-tert-butyl-N-cyclopentylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N/c1-15(2,3)12-8-10-14(11-9-12)16-13-6-4-5-7-13/h8-11,13,16H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZHIGQINZBPTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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